Hydroxyborane
Description
Hydroxyborane (H₂BOH) is a boron-containing compound characterized by a direct boron-oxygen single bond. It exhibits unique conformational flexibility due to the partial double-bond character (π-bonding) in the B-O bond, which arises from hyperconjugation between the oxygen lone pairs and the vacant boron p-orbital . This property results in a planar equilibrium geometry with a low barrier to internal rotation (~3–5 kcal/mol) .
Notably, encapsulation within carbon nanotubes (SWCNTs) or fullerenes significantly alters its stereochemistry. Studies by Kuznetsov (2014) demonstrated that confinement reduces the rotational barrier of the B-O bond, shifting the conformational equilibrium toward non-classical forms unattainable in free molecules or solvents . These findings highlight the sensitivity of this compound’s electronic structure to environmental constraints, making it a model system for studying confined molecular dynamics (Figure 7, ).
Properties
Molecular Formula |
BH3O |
|---|---|
Molecular Weight |
29.84 g/mol |
IUPAC Name |
borinic acid |
InChI |
InChI=1S/BH3O/c1-2/h2H,1H2 |
InChI Key |
UYANAUSDHIFLFQ-UHFFFAOYSA-N |
SMILES |
BO |
Canonical SMILES |
BO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diborane(4) (B₂H₄)
Diborane(4), the boron analog of ethylene, features a boron-boron bond with non-classical, multi-centered bonding (Figure 8, ). Unlike hydroxyborane, which has a localized B-O bond, diborane(4) adopts a planar D₂h structure with delocalized electron density across the B-B bond . Key differences include:
- Bonding : Diborane(4) exhibits σ + π bonding with a bond order of ~1.5, whereas this compound’s B-O bond has partial π-character .
- Reactivity : Diborane(4) is highly reactive and unstable under ambient conditions, contrasting with this compound’s relative stability in confined environments .
Methoxyborane (CH₃OBH₂)
Methoxyborane replaces this compound’s hydroxyl hydrogen with a methyl group. This substitution increases steric hindrance, lowering the barrier to internal rotation (1.2 kcal/mol vs. 3–5 kcal/mol in H₂BOH) . The methyl group also enhances electron donation to boron, weakening π-bonding in the B-O bond .
Boronic (R–B(OH)₂) and Borinic Acids (R–BH(OH))
Boronic and borinic acids share structural motifs with this compound but differ in substitution and acidity:
- Acidity : Boronic acids (pKa ~8–10) are less acidic than this compound derivatives (pKa ~4–6) due to resonance stabilization of the conjugate base .
- Applications : Boronic acids are widely used in Suzuki-Miyaura cross-couplings, whereas this compound derivatives are explored in electrochemical systems (e.g., this compound intermediates in borohydride oxidation for fuel cells ).
Data Table: Key Properties of this compound and Analogous Compounds
Research Findings and Implications
- Conformational Flexibility : this compound’s low rotational barrier and environmental sensitivity contrast sharply with the rigid, delocalized structures of diborane(4) and boronic acids .
- Theoretical Models : Computational studies (e.g., MNDO and ab initio methods) confirm that boron’s electron deficiency in this compound drives its unique bonding, distinguishing it from carbon analogs .
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